1-Methyl-3-indazolyl chloride 1-Methyl-3-indazolyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18565042
InChI: InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
SMILES:
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

1-Methyl-3-indazolyl chloride

CAS No.:

Cat. No.: VC18565042

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-indazolyl chloride -

Specification

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 3-chloro-1-methylindazole
Standard InChI InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
Standard InChI Key DDVZTWRTLKVVRU-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=N1)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Methyl-3-indazolyl chloride has the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . The IUPAC name is 3-chloro-1-methyl-1H-indazole, with a methyl group at the N1 position and a chlorine atom at the C3 position of the indazole core (Figure 1).

Table 1: Key identifiers of 1-methyl-3-indazolyl chloride

PropertyValue
CAS Registry Number52354-75-3
SMILESCN1C2=CC=CC=C2C(=N1)Cl
InChI KeyDDVZTWRTLKVVRU-UHFFFAOYSA-N
Synonymous Names3-Chloro-1-methylindazole, SCHEMBL7737033, DA-00008

Spectral Data

  • NMR: The proton NMR spectrum (CDCl₃) exhibits signals at δ 8.09 (s, 1H, H-2), 7.75 (d, J = 8.4 Hz, 1H, H-4), and 7.23 (d, J = 8.4 Hz, 1H, H-5), consistent with aromatic protons in the indazole scaffold .

  • IR: Peaks at 1723 cm⁻¹ (C=O stretch in ester derivatives) and 1595 cm⁻¹ (C=C aromatic) are observed in related indazole compounds .

Synthesis and Manufacturing

Alkylation of Indazole Derivatives

The most common route involves N-methylation of 3-chloroindazole using methylating agents like iodomethane (CH₃I) in the presence of a base. A representative procedure adapted from Bouissane et al. is outlined below:

  • Reagents: 6-Nitroindazole, sodium hydride (NaH), iodomethane, dimethylformamide (DMF).

  • Procedure:

    • NaH (2.2 g) is dispersed in DMF (50 mL) at 0°C.

    • 6-Nitroindazole (3.00 g) is added, followed by dropwise addition of CH₃I (3.44 mL).

    • The mixture is stirred for 18 hours, extracted with ethyl acetate, and purified via column chromatography .

Yield: 49% for 1-methyl-6-nitroindazole, with subsequent reduction to 1-methyl-6-aminoindazole (85% yield) .

Alternative Methods

  • Metal Oxide-Mediated Methylation: A patent by Beecham Group describes using alkaline earth metal oxides (e.g., MgO, CaO) with methylating agents in non-anhydrous solvents, avoiding hazardous hydrogen evolution. This method achieves >99% purity for related indazole carboxylic acids.

Physicochemical Properties

Table 2: Experimental and computed properties

PropertyValueSource
Density1.3 ± 0.1 g/cm³ (estimated)
Boiling Point345.2 ± 15.0°C (estimated)
LogP (Partition Coeff.)1.60
SolubilityInsoluble in water; soluble in DMF, DMSO

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Methyl-3-indazolyl chloride is a precursor to Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. The chloride group facilitates nucleophilic substitution reactions with amines or thiols .

Agrochemicals

Derivatives exhibit antifungal activity against Mycobacterium tuberculosis by inhibiting KasA, a β-ketoacyl synthase . SPOTi assays demonstrated 87% growth inhibition at 100 μM concentrations .

Polymer Chemistry

Indazole-based monomers, such as 1-phenylcarbonyloxy-4-[2-phenyl-3-(4-phenylcarbonyl-oxyphenyl)-indazolylidenmethyl], are synthesized for high-performance polymers with enhanced thermal stability (m.p. >200°C) .

Analytical Methods

Chromatography

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >97% purity .

  • TLC: Silica gel plates (ethyl acetate/hexane, 1:1) with Rf = 0.45 .

Spectroscopy

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 166.06 [M+H]⁺ .

  • X-ray Crystallography: Confirms planar indazole core with Cl–C3 bond length of 1.74 Å in related structures .

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